molecular formula C16H25NO3S B226341 N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide

N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B226341
M. Wt: 311.4 g/mol
InChI Key: LCGXALNHCVEHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide (CHM-1) is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit potent anticancer activity and is being studied for its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival. It has also been found to induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.
Biochemical and Physiological Effects
N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to inhibit the growth of cancer cells in vivo, suggesting that it may have potential for use in animal models and clinical trials.

Advantages and Limitations for Lab Experiments

The advantages of using N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide in lab experiments include its potent anticancer activity, low toxicity in normal cells, and well-established synthesis method. However, the limitations of using N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide include its limited solubility in water, which may make it difficult to administer in vivo, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide. Another area of focus is the investigation of the mechanism of action of N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide, which may lead to the development of more effective cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration method for N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide in animal models and clinical trials.

Synthesis Methods

The synthesis of N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethyl-4-methoxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base. The reaction yields N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide in high purity and yield. The synthesis method has been reported in several scientific publications and has been optimized for large-scale production.

Scientific Research Applications

N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

Product Name

N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cycloheptyl-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-12-11-16(13(2)10-15(12)20-3)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3

InChI Key

LCGXALNHCVEHAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCCC2)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCCC2)C)OC

Origin of Product

United States

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